molecular formula C44H62S2Sn2 B13343185 [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B13343185
M. Wt: 892.5 g/mol
InChI Key: RXRFAJUGEMTZQS-UHFFFAOYSA-N
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Description

[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core with trimethylstannyl groups, making it a unique and potentially valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of the thieno2,3-fbenzothiol core and subsequent stannylation. The reaction conditions often require the use of organotin reagents, such as trimethyltin chloride, under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can be used as a precursor for the synthesis of other complex organotin compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological applications include its use as a probe for studying biological systems. Organotin compounds have been investigated for their antimicrobial and anticancer properties, and this compound could be explored for similar applications.

Medicine

In medicine, organotin compounds have shown promise as therapeutic agents. [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane could be studied for its potential pharmacological activities, including its effects on cellular pathways and molecular targets.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets and pathways. The trimethylstannyl groups can facilitate binding to specific proteins or enzymes, modulating their activity. Additionally, the thieno2,3-fbenzothiol core can interact with cellular membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane stands out due to its unique combination of a thieno2,3-fbenzothiol core and trimethylstannyl groups. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C44H62S2Sn2

Molecular Weight

892.5 g/mol

IUPAC Name

[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C38H44S2.6CH3.2Sn/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2;;;;;;;;/h13-22,27-28H,5-12,25-26H2,1-4H3;6*1H3;;

InChI Key

RXRFAJUGEMTZQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(C=C5)CC(CC)CCCC)[Sn](C)(C)C

Origin of Product

United States

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